N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound that features an indole moiety, a phenylethyl group, and a tetrahydropyridazine ring
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common method involves the reaction of tryptamine with a suitable carboxylic acid derivative under dehydrating conditions. For instance, N,N’-dicyclohexylcarbodiimide (DCC) can be used as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydropyridazine ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or nitrating agents.
These reactions can lead to the formation of various derivatives, which may exhibit different chemical and biological properties .
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The phenylethyl group can enhance the compound’s binding affinity to certain receptors, contributing to its overall biological activity.
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can be compared with other indole derivatives, such as:
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and is known for its anti-inflammatory properties.
2-((1H-indol-3-yl)thio)-N-benzylacetamide: This derivative has shown potential in inhibiting viral replication.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24N4O2 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c32-26-16-15-25(30-31(26)20-11-5-2-6-12-20)27(33)29-17-22(19-9-3-1-4-10-19)23-18-28-24-14-8-7-13-21(23)24/h1-14,18,22,28H,15-17H2,(H,29,33) |
InChI Key |
XUGOVRCDWGXLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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